3,4-Dinitrobenzamide

Description

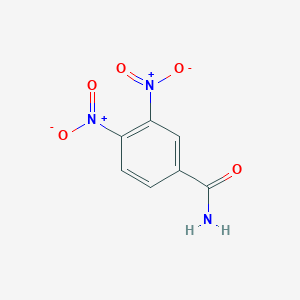

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dinitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJXPRIRONCXCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625565 |

Source

|

| Record name | 3,4-Dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98604-39-8 |

Source

|

| Record name | 3,4-Dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98604-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Decoding the Mechanism of Action: 3,4-Dinitrobenzamide in Glutathione S-Transferase (GST) Assays

Executive Summary

Glutathione S-transferases (GSTs) are a ubiquitous family of Phase II detoxification enzymes crucial for cellular defense against oxidative stress and xenobiotics. Accurately quantifying GST activity is essential for drug development, toxicology, and oncology. This technical guide explores the mechanism of action of 3,4-dinitrobenzamide (3,4-DNBA) as a highly specific recognition moiety in modern fluorogenic GST assays. By dissecting the chemical rationale, the nucleophilic aromatic substitution (SNAr) mechanism, and providing a self-validating experimental protocol, this whitepaper equips researchers with the authoritative grounding needed to implement these advanced optical substrates.

The Biochemical Context: GST and Phase II Detoxification

GSTs catalyze the conjugation of the reduced form of glutathione (GSH) to a wide array of electrophilic substrates, facilitating their excretion. Traditional assays have heavily relied on 1-chloro-2,4-dinitrobenzene (CDNB) as a universal substrate. However, CDNB assays are limited by high background noise and rely on UV-Vis absorbance, which lacks the sensitivity required for high-resolution intracellular imaging. To overcome these limitations, researchers have developed novel 1 that incorporate 3,4-dinitrobenzamide as a highly selective GST recognition unit[1].

Structural Rationale of 3,4-Dinitrobenzamide Probes

The design of 3,4-DNBA-based probes hinges on two fundamental chemical properties:

-

Photoinduced Electron Transfer (PET) Quenching: The 3,4-dinitrobenzamide moiety contains two strongly electron-withdrawing nitro groups. When conjugated to a fluorophore (such as a naphthalimide derivative or CdTe/ZnTe quantum dots), these nitro groups induce a severe 2 effect, ensuring the probe remains in a dark, "off" state with near-zero background signal[2].

-

Electrophilic Activation: The synergistic electron-withdrawing effect of the 3- and 4-nitro groups renders the aromatic ring highly electron-deficient. Specifically, the carbon at the 4-position (para to the amide) becomes highly susceptible to nucleophilic attack.

Mechanism of Action: The Catalytic Cycle

The enzymatic detection of GST using 3,4-DNBA probes proceeds via a GST-catalyzed Nucleophilic Aromatic Substitution (SNAr) reaction.

-

Thiolate Formation: The GST enzyme binds GSH and lowers the pKa of its sulfhydryl (-SH) group, generating a highly reactive thiolate anion (-S⁻) within the active site.

-

Nucleophilic Attack: The GST enzyme facilitates the 3 directly onto the p-nitro group of the 3,4-DNBA nanoprobe[3].

-

Meisenheimer Intermediate & Elimination: The attack forms a transient Meisenheimer complex. The p-nitro group acts as a leaving group and is expelled as a nitrite ion (NO₂⁻).

-

Fluorescence Activation: The removal of the strongly electron-withdrawing nitro group breaks the PET quenching mechanism. This leads to a 3, allowing for highly sensitive, turn-on optical detection[3].

Diagram 1: GST-catalyzed nucleophilic aromatic substitution on 3,4-dinitrobenzamide.

Data Presentation & Comparative Analysis

The integration of 3,4-DNBA into fluorogenic probes has fundamentally upgraded the analytical capabilities of GST assays. The table below summarizes the quantitative advantages extracted from recent literature characterizing these probes.

| Parameter | Value / Metric | Context / Significance |

| Fluorescence Enhancement | ~40-fold increase | High signal-to-noise ratio due to complete PET quenching relief. |

| Limit of Detection (LOD) | 35 ng/mL | Ultra-high sensitivity for trace intracellular GST detection. |

| Linear Dynamic Range | 0 to 12 μg/mL | Broad range suitable for quantifying variable enzymatic expression. |

| Relative Cellular Expression | A549 ≈ 3x > NIH-3T3 / HeLa | Validates the probe's ability to distinguish high-expressing cancer lines. |

Self-Validating Experimental Protocol: GST Activity Assay

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. Every step includes specific controls to prove causality and rule out false positives.

Diagram 2: Self-validating experimental workflow for GST activity fluorescence assays.

Step-by-Step Methodology:

-

Step 1: Reagent and Buffer Preparation

-

Action: Prepare a 10 µM working solution of the 3,4-DNBA probe in 10 mM HEPES buffer (pH 7.4).

-

Causality: HEPES at pH 7.4 maintains physiological conditions. This is critical because the GST enzyme relies on a precise active-site architecture to lower the pKa of GSH; altering the pH disrupts this catalytic environment and invalidates the kinetic data.

-

-

Step 2: Establishing the Baseline (Negative Control)

-

Action: Measure the fluorescence of the probe alone in the buffer prior to adding any enzyme or GSH.

-

Causality: Establishing a baseline proves the probe is chemically stable and that the PET quenching is fully active in the absence of the target enzyme.

-

-

Step 3: Enzymatic Reaction Initiation

-

Action: Add 1 mM GSH and varying concentrations of recombinant GST to the probe solution. Incubate at 37°C.

-

Causality: The 37°C incubation mimics physiological temperature, optimizing the thermodynamics for the GST-catalyzed nucleophilic attack.

-

-

Step 4: Kinetic Monitoring

-

Action: Record the fluorescence emission spectra continuously over a 30-minute time course.

-

Causality: Continuous monitoring allows for the calculation of the initial velocity (V₀) of the reaction, which is mathematically required to determine Michaelis-Menten kinetics (Vmax and Km).

-

-

Step 5: Mechanistic Validation (The Self-Validating Step)

-

Action: Run two parallel control reactions. Control A: Add 2 mM N-methylmaleimide (NMM) prior to adding GST. Control B: Add 50 µM Ethacrynic acid prior to adding GST.

-

Causality: To rigorously verify the response mechanism, NMM is used as a 2 to covalently bind and remove free GSH[2]. If the fluorescence enhancement is abolished by NMM, it proves the signal is strictly GSH-dependent. Ethacrynic acid is a potent GST inhibitor; its use proves that the nucleophilic substitution is enzymatically catalyzed and not a spontaneous background reaction.

-

Conclusion

The utilization of 3,4-dinitrobenzamide as a recognition moiety represents a paradigm shift in the optical detection of Glutathione S-transferase. By exploiting the principles of Photoinduced Electron Transfer and Nucleophilic Aromatic Substitution, researchers can achieve unprecedented sensitivity and specificity. Adhering to self-validating protocols ensures that these advanced chemical tools yield robust, reproducible data critical for next-generation drug discovery and metabolic profiling.

References

- Source: nih.

- Source: researchgate.

- Source: acs.

Sources

The Strategic Role of 3,4-Dinitrobenzamide as a Precursor in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3,4-Dinitrobenzamide's function as a critical intermediate in pharmaceutical synthesis. While not always a direct component of final active pharmaceutical ingredients (APIs), its strategic importance lies in its role as a precursor to 3,4-diaminobenzamide, a key building block for a variety of heterocyclic scaffolds, most notably benzimidazoles. This guide will elucidate the synthesis of 3,4-Dinitrobenzamide, its crucial reduction to the corresponding diamine, and the subsequent cyclization reactions that form the foundation for numerous biologically active compounds. Detailed experimental protocols, reaction mechanisms, and process logic are provided to offer field-proven insights for laboratory and process chemistry applications.

Introduction: The Unseen Pillar in Heterocyclic Synthesis

In the intricate landscape of pharmaceutical development, intermediate compounds are the unsung heroes, providing the foundational structures upon which complex and life-saving drugs are built.[1][] 3,4-Dinitrobenzamide is one such intermediate. Its primary value in the pharmaceutical industry stems from its efficient conversion to 3,4-diaminobenzamide. The ortho-diamine functionality of this derivative is a versatile synthon for the construction of a wide array of fused heterocyclic systems, which are privileged structures in medicinal chemistry due to their diverse pharmacological activities.[3][4] This guide will focus on the journey from 3,4-Dinitrobenzamide to the formation of the benzimidazole core, a scaffold present in numerous antifungal, anti-parasitic, and antiviral medications.[5]

Synthesis of the Intermediate: 3,4-Dinitrobenzamide

The synthesis of 3,4-Dinitrobenzamide is a multi-step process that begins with the nitration of a suitable benzoic acid derivative, followed by the conversion of the carboxylic acid to an amide. A reliable and scalable route proceeds via the corresponding dinitrobenzoic acid.

Synthesis of 3,4-Dinitrobenzoic Acid

The precursor, 3,4-dinitrobenzoic acid, can be synthesized through the oxidation of 3,4-dinitrotoluene.[6] An alternative laboratory-scale preparation involves the nitration of 3-nitro-4-aminotoluene followed by oxidation.[6]

Diagram 1: Synthesis of 3,4-Dinitrobenzoic Acid

Caption: Oxidation of 3,4-dinitrotoluene to 3,4-dinitrobenzoic acid.

Amidation of 3,4-Dinitrobenzoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through a two-step process involving the formation of an acyl chloride followed by amination.

Step 1: Formation of 3,4-Dinitrobenzoyl Chloride

3,4-Dinitrobenzoic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to yield the more reactive 3,4-dinitrobenzoyl chloride.[7]

Step 2: Amination of 3,4-Dinitrobenzoyl Chloride

The resulting acyl chloride is then reacted with ammonia to produce 3,4-Dinitrobenzamide. This reaction is typically carried out in an inert solvent.

Diagram 2: Synthesis of 3,4-Dinitrobenzamide

Caption: Two-step synthesis of 3,4-Dinitrobenzamide from 3,4-dinitrobenzoic acid.

The Key Transformation: Reduction to 3,4-Diaminobenzamide

The conversion of 3,4-Dinitrobenzamide to 3,4-diaminobenzamide is the most critical step in unlocking its synthetic potential. This reduction of the two nitro groups to primary amines creates the ortho-diamine functionality necessary for subsequent cyclization reactions.

Methodologies for Nitro Group Reduction

Several methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation being one of the most efficient and clean procedures.[8]

| Method | Reagents and Conditions | Advantages | Considerations | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, Ethanol/Methanol, room temperature to 80°C, 1-10 atm | High yields, clean reaction, catalyst can be recovered | Requires specialized hydrogenation equipment, potential for catalyst poisoning | [8] |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C, Refluxing ethanol | Avoids the use of high-pressure hydrogen gas | Hydrazine is toxic and requires careful handling | [8] |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, or Zn/CH₃COOH | Cost-effective and suitable for large-scale synthesis | Generates significant amounts of metal waste, work-up can be tedious | [1] |

Table 1: Comparison of Reduction Methods for Nitroarenes.

Detailed Experimental Protocol: Catalytic Hydrogenation of 3,4-Dinitrobenzamide

This protocol is a representative procedure for the reduction of a dinitroaromatic compound to its corresponding diamine via catalytic hydrogenation.

Materials:

-

3,4-Dinitrobenzamide

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Parr hydrogenator or similar high-pressure reactor

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

-

Reactor Setup: In a high-pressure reactor, charge 3,4-Dinitrobenzamide and ethanol. A typical substrate-to-solvent ratio is 1:10 to 1:20 (w/v).

-

Inerting: Purge the reactor with an inert gas (nitrogen or argon) to remove any oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst under the inert atmosphere. The catalyst loading is typically 5-10% by weight of the substrate.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 3-5 atm) and begin stirring. The reaction is typically exothermic, and cooling may be required to maintain the desired temperature (e.g., 25-40°C).

-

Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by periodically analyzing aliquots by TLC or LC-MS.

-

Work-up: Once the reaction is complete, depressurize the reactor and purge with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 3,4-diaminobenzamide. The product can be further purified by recrystallization if necessary.

Diagram 3: Reduction of 3,4-Dinitrobenzamide to 3,4-Diaminobenzamide

Caption: Catalytic reduction of 3,4-Dinitrobenzamide.

Application in Pharmaceutical Synthesis: The Gateway to Benzimidazoles

The ortho-diamine functionality of 3,4-diaminobenzamide is a versatile precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.[4] The general synthesis of benzimidazoles involves the cyclocondensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.

General Synthesis of Benzimidazoles from 3,4-Diaminobenzamide

The reaction of 3,4-diaminobenzamide with a carboxylic acid, often in the presence of a dehydrating agent or under acidic conditions at elevated temperatures (Phillips condensation), leads to the formation of a 2-substituted-benzimidazole-5-carboxamide.

Diagram 4: General Synthesis of Benzimidazoles

Caption: General route to benzimidazoles from 3,4-diaminobenzamide.

Case Study: Synthesis of a Bioactive Benzimidazole Derivative

To illustrate the practical application of 3,4-Dinitrobenzamide as a pharmaceutical intermediate, we will consider the synthesis of a hypothetical, yet representative, bioactive benzimidazole derivative. Many benzimidazole-based drugs, such as the anthelmintic mebendazole, feature a carbamate group at the 2-position.

Synthesis of a Mebendazole Analog Precursor:

The synthesis of a benzimidazole-2-carbamate scaffold can be achieved by reacting 3,4-diaminobenzamide with a cyanamide derivative.

Detailed Experimental Protocol: Synthesis of Methyl (5-carbamoyl-1H-benzo[d]imidazol-2-yl)carbamate

Materials:

-

3,4-Diaminobenzamide

-

Methyl N-cyanocarbamate

-

Aqueous acetic acid

-

Activated carbon

Procedure:

-

Reaction Setup: In a reaction vessel, suspend 3,4-diaminobenzamide in water.

-

Reagent Addition: Add an excess of acetic acid, followed by methyl N-cyanocarbamate.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Decolorization: Cool the reaction mixture slightly and add activated carbon. Reflux for a short period to decolorize the solution.

-

Filtration: Filter the hot mixture to remove the activated carbon.

-

Crystallization: Cool the filtrate to induce crystallization of the product.

-

Product Isolation: Collect the product by filtration, wash with water, and dry to yield methyl (5-carbamoyl-1H-benzo[d]imidazol-2-yl)carbamate.

This resulting benzimidazole derivative serves as a core scaffold that can be further functionalized to produce a variety of potential therapeutic agents.

Conclusion: A Versatile Intermediate for Drug Discovery

3,4-Dinitrobenzamide, while not a household name in the pharmaceutical industry, plays a vital role as a strategic intermediate. Its efficient conversion to 3,4-diaminobenzamide provides a reliable and scalable route to the ortho-phenylenediamine scaffold, which is a cornerstone for the synthesis of a multitude of heterocyclic compounds, particularly the medicinally significant benzimidazoles. The methodologies outlined in this guide, from the synthesis of the dinitro compound to its reduction and subsequent cyclization, highlight the chemical logic and experimental considerations necessary for its successful application in drug discovery and development. Understanding the role of such foundational intermediates is paramount for any scientist or researcher aiming to innovate in the field of pharmaceutical synthesis.

References

- Alkayar, Z. T. I., et al. (2025). Synthesis, molecular docking and antibacterial activity of new benzimidazole compounds derived from 3,4-diaminobenzophenone containing 1,3,4-thiadiazole ring. Bulletin of the Chemical Society of Ethiopia, 39(9), 1807-1818.

- Langley, W. D. (1942). 3,4-Dinitrobenzoic Acid. Organic Syntheses, 22, 47.

- Goldstein, H., & Voegeli, R. (1943). Helvetica Chimica Acta, 26, 475.

- Various Authors. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Advances.

- Various Authors. (2025).

- BenchChem. (2025).

- Various Authors. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure, 1263, 133161.

- ChemicalBook. (2025). 3,4-Dinitrobenzoic acid | 528-45-0. ChemicalBook.

- Wikipedia. (2024). 3,5-Dinitrobenzoic acid. Wikipedia.

- Various Authors. (2014).

- Alkayar, Z. T. I., et al. (2025). Synthesis, molecular docking and antibacterial activity of new benzimidazole compounds derived from 3,4-diaminobenzophenone containing 1,3,4-thiadiazole ring.

- Yu, S., & Benicewicz, B. C. (2009). Synthesis and Properties of Functionalized Polybenzimidazoles for High-Temperature PEMFCs. Macromolecules, 42(21), 8640–8648.

- Various Authors. (2021). Fabrication of Tri-Directional Poly(2,5-benzimidazole)

- Various Authors. (2014). How does Dinitrobenzaldehe reduction happen to Diaminobenzaldehyde?

- Various Authors. (2020). Basic design of a polybenzimidazole (PBI) production plant. UPCommons.

- Various Authors. (2023).

- Various Authors. (1941). 3,5-dinitrobenzoic acid. Organic Syntheses.

- Various Authors. (2024).

- BOC Sciences. (2025). Using 3,5-Dinitrobenzoyl Chloride for Alcohol and Amine Analysis. BOC Sciences.

- Various Authors. (2024). Amine synthesis by amide reduction. Organic Chemistry Portal.

- BOC Sciences. (n.d.). CAS 24376-18-9 (3,4-Dinitrobenzoyl Chloride). BOC Sciences.

- Various Authors. (2023). Process for Catalytic Reduction of Nitro Compounds to Amines.

- Chemsrc. (2025). 3,4-dinitrobenzoyl chloride | CAS#:24376-18-9. Chemsrc.

- Various Authors. (n.d.). Condensation. ACS GCI Pharmaceutical Roundtable.

- PrepChem. (n.d.). Synthesis of 3,4-dinitrobenzoyl chloride. PrepChem.

- Various Authors. (2017).

- Various Authors. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.

- Various Authors. (2014). Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation.

- ChemicalBook. (2025). Synthesis and Application of 3,5-Dinitrobenzoic Acid. ChemicalBook.

- BenchChem. (2025).

- Various Authors. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry.

- Goldstein, R. F. (1934). Process for the production of carboxylic acid amides.

Sources

- 1. researchgate.net [researchgate.net]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3,4-Dinitrobenzoic Acid [drugfuture.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

The Molecular Dynamics of 3,4-Dinitrobenzamide: Binding Affinity, Enzyme Kinetics, and Target Protein Interactions

Executive Summary

In modern drug discovery and molecular imaging, the 3,4-dinitrobenzamide (3,4-DNB) moiety has emerged as a highly versatile pharmacophore and electrophilic warhead. Characterized by two strongly electron-withdrawing nitro groups positioned on a benzamide core, the 3,4-DNB structure possesses a highly electron-deficient π -system. This unique electronic profile allows it to function in two distinct biochemical modalities: as a highly reactive substrate for covalent enzymatic targeting via Nucleophilic Aromatic Substitution (SNAr), and as a potent, high-affinity antagonist for G-Protein Coupled Receptors (GPCRs) via non-covalent interactions.

This technical whitepaper provides an in-depth analysis of 3,4-DNB's binding affinities, kinetic parameters, and self-validating experimental methodologies for evaluating its interaction with target proteins.

Covalent Targeting: Glutathione S-Transferase (GST) Kinetics

Mechanistic Causality

Glutathione S-Transferases (GSTs) are critical phase II detoxification enzymes. Researchers have successfully exploited the 3,4-DNB moiety as a highly specific recognition group in fluorogenic substrates and quantum dots to monitor GST activity[1]. The strong electron-withdrawing nature of the dinitro groups quenches the attached fluorophore via Photoinduced Electron Transfer (PET) .

When GST binds the probe, it lowers the activation energy for the nucleophilic attack by the glutathione (GSH) thiolate anion onto the 3,4-DNB ring. This triggers an SNAr reaction that cleaves the DNB moiety, abolishing the PET effect and resulting in a massive fluorescence enhancement (2)[2].

Kinetic Profile

The enzymatic kinetics of 3,4-DNB cleavage strictly follow the Michaelis-Menten model. For optimized 3,4-DNB-based two-photon fluorescent probes, the Michaelis constant ( Km ) is calculated at 84 μ M , with a maximum initial reaction rate ( Vmax ) of 0.064 μ M/s [2]. These parameters indicate a strong binding affinity for the GST active site and a rapid turnover rate, facilitating the real-time imaging of enzyme activity in complex biological samples, such as drug-induced liver injury models[2].

Caption: GST-catalyzed SNAr cleavage of 3,4-DNB probes.

Non-Covalent Targeting: GPCR Antagonism

Beyond covalent enzymatic interactions, 3,4-DNB derivatives exhibit high-affinity non-covalent binding to GPCRs. The bulky, rigid nature of the benzamide core, combined with the potent hydrogen-bond acceptor capacity of the nitro groups, allows these molecules to anchor deeply within hydrophobic transmembrane pockets.

GPR17 Receptor Affinity

High-throughput screening campaigns have identified specific 3,4-DNB derivatives—such as N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dinitrobenzamide—as novel and selective antagonists for GPR17 (3)[3]. Because GPR17 is a key sensor in the brain-gut axis regulating metabolic homeostasis, the high-affinity antagonism provided by the 3,4-DNB scaffold is currently being leveraged to develop new therapeutic strategies for diabetes and obesity[3].

CGRP Receptor Antagonism

Similarly, 3,4-dinitrobenzamide compounds function as high-affinity antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor (4)[4]. By competitively blocking CGRP from binding to its receptor complex, these 3,4-DNB derivatives inhibit the neurogenic inflammation pathways that are heavily implicated in severe dermatological conditions, such as psoriasis[4].

Caption: Competitive radioligand binding assay workflow for GPCRs.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict causality for every experimental choice.

Protocol 1: Fluorescence-Based Kinetic Assay for GST Activity

Purpose: To determine the Km and Vmax of 3,4-DNB-based fluorogenic substrates.

-

Reagent Preparation: Prepare a 0.1 mM stock of the 3,4-DNB probe in DMSO. Prepare GST enzyme stock in PBS (pH 7.4).

-

Causality: PBS at pH 7.4 maintains the physiological protonation state of GSH, ensuring the thiol group is sufficiently nucleophilic for the SNAr reaction without causing base-catalyzed degradation of the probe.

-

-

Reaction Assembly: In a 96-well black microplate, add GSH (0.1 mM final) and GST (0.6 μ g/mL final).

-

Causality: A black microplate is utilized to completely eliminate well-to-well optical crosstalk during fluorescence emission reading.

-

-

Self-Validation Control (Minus-Enzyme): In parallel wells, add GSH and the probe without the GST enzyme. This measures the background non-enzymatic SNAr reaction, ensuring the calculated rate is strictly enzyme-driven.

-

Initiation & Monitoring: Add varying concentrations of the 3,4-DNB probe (10 to 200 μ M) to initiate the reaction. Measure fluorescence continuously for 30 minutes using a spectrofluorometer.

-

Data Analysis: Subtract the background rate from the enzymatic rate. Plot the initial velocity ( V0 ) versus substrate concentration and fit the data to the Michaelis-Menten equation to derive Km and Vmax [2].

Protocol 2: Radioligand Competitive Binding Assay for GPCR Affinity

Purpose: To determine the binding affinity ( Ki ) of 3,4-DNB antagonists to GPR17 or CGRP receptors.

-

Membrane Preparation: Isolate cell membranes expressing the target GPCR and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Incubation: Mix membranes with a constant concentration of radioligand (at its Kd ) and varying concentrations of the unlabeled 3,4-DNB derivative (1 pM to 10 μ M). Incubate at room temperature for 90 minutes to reach equilibrium.

-

Self-Validation Control (Non-Specific Binding): Include wells containing a massive excess (1000x) of unlabeled reference ligand. This saturates all specific receptor sites, allowing the quantification of non-specific binding (NSB) to the plastic or lipid membrane.

-

Filtration: Terminate the reaction by rapid filtration through GF/C filters pre-treated with 0.5% polyethylenimine (PEI).

-

Causality: PEI treatment neutralizes the negative charge of the glass fiber, drastically reducing the non-specific binding of the highly hydrophobic 3,4-DNB ligands to the filter matrix. Wash filters with ice-cold buffer (4°C) to slow the dissociation rate ( koff ) of the bound ligand during the wash step.

-

-

Analysis: Quantify radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Quantitative Data Summary

The table below summarizes the established kinetic and affinity parameters of 3,4-DNB interactions across its primary protein targets.

| Target Protein | 3,4-DNB Application | Interaction Mechanism | Key Kinetic / Affinity Parameters |

| Glutathione S-Transferase (GST) | Fluorogenic Probe Substrate | Covalent (SNAr Cleavage) | Km = 84 μ M, Vmax = 0.064 μ M/s |

| GPR17 Receptor | Small Molecule Antagonist | Non-covalent (Orthosteric/Allosteric) | High-affinity selective antagonism |

| CGRP Receptor | Small Molecule Antagonist | Non-covalent (Hydrophobic/H-bonding) | High-affinity competitive antagonism |

References

- Efficient Two-Photon Fluorescent Probe for Glutathione S-Transferase Detection and Imaging in Drug-Induced Liver Injury Sample | Analytical Chemistry - ACS Publications URL

- Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity | PMC - NIH URL

- US20170065681A1 - Use of cgrp antagonist compounds for treatment of psoriasis | Google Patents URL

- 3,4‐Dinitrobenzamide Functionalized CdTe/ZnTe Quantum Dots | Semantic Scholar URL

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20170065681A1 - Use of cgrp antagonist compounds for treatment of psoriasis - Google Patents [patents.google.com]

An In-depth Technical Guide: Structural Alerts and Respiratory Sensitization Potential of 3,4-Dinitrobenzamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The prospective identification of chemical respiratory sensitizers remains a significant challenge in toxicology and drug development due to the absence of validated animal models.[1][2][3] This guide provides a comprehensive framework for evaluating the respiratory sensitization potential of low molecular weight (LMW) chemicals, using 3,4-Dinitrobenzamide as a case study. By integrating computational analysis of structural alerts with a mechanistic understanding derived from the Adverse Outcome Pathway (AOP) for respiratory sensitization, we can build a robust weight-of-evidence assessment. This document details the underlying immunological mechanisms, outlines an integrated testing strategy (ITS) encompassing in silico, in chemico, and in vitro methodologies, and provides detailed protocols for key assays. The analysis concludes that 3,4-Dinitrobenzamide possesses structural features strongly associated with the potential to induce respiratory sensitization, warranting careful management and further investigation in any development pipeline.

The Challenge of Respiratory Sensitization

Respiratory sensitization is an immunological disease initiated by the inhalation of a chemical substance, leading to airway hypersensitivity.[2][4] Unlike simple irritation, it is a complex, adaptive immune response that occurs in two distinct phases[2][4][5]:

-

Induction (Sensitization): The initial exposure to the chemical sensitizer primes the immune system, leading to the generation of specialized memory T-cells. No symptoms are typically present during this phase.

-

Elicitation: Upon subsequent exposure, even to much lower concentrations, the sensitized immune system mounts a rapid and exaggerated response, manifesting as clinical symptoms such as allergic asthma, rhinitis, or conjunctivitis.[2][5]

For LMW chemicals like 3,4-Dinitrobenzamide, the ability to induce sensitization is not an intrinsic property of the molecule itself. Instead, it depends on its ability to act as a "hapten"—a small molecule that must first covalently bind to a larger carrier protein in the lung to become immunogenic.[6][7] This hapten-protein complex is then recognized as foreign by the immune system, initiating the sensitization cascade.

Given the severity of occupational asthma and the lack of regulatory-accepted animal models, there is a critical need for reliable non-animal methods to identify respiratory hazards.[8][9] This has driven the development of mechanistically informed approaches grounded in the AOP framework.

A Mechanistic Framework: The Adverse Outcome Pathway (AOP)

The AOP for respiratory sensitization (designated AOP 39) provides a structured representation of the biological events from the initial chemical interaction to the adverse health outcome.[7][10] It shares several key events with the more established AOP for skin sensitization (AOP 40), reflecting a common underlying mechanism of haptenation.[7]

The key events (KEs) are as follows[7][11][12]:

-

KE1: Covalent Binding to Protein (Molecular Initiating Event - MIE): The LMW chemical (hapten) forms a covalent bond with endogenous proteins in the lung epithelium. This is the critical first step.[6]

-

KE2: Activation of Cellular Danger Signals: The newly formed hapten-protein complexes cause stress in epithelial cells, leading to the release of pro-inflammatory cytokines and chemokines.[7][11]

-

KE3: Dendritic Cell (DC) Activation and Migration: Resident immune cells, particularly dendritic cells, are activated by these danger signals. They mature and migrate from the lung tissue to the draining lymph nodes.[7][11]

-

KE4: T-Cell Activation and Proliferation: In the lymph nodes, the activated DCs present the haptenated protein fragments to naive T-cells. This triggers the activation and proliferation of T-cells specific to the hapten. For respiratory sensitizers, this response is preferentially skewed towards a T helper 2 (Th2) phenotype.[1][5][7]

-

Adverse Outcome (AO): Allergic Hypersensitivity: The proliferation of hapten-specific Th2 cells and associated antibodies (like IgE) leads to a state of sensitization, resulting in an allergic reaction upon re-exposure.[7]

Caption: The Adverse Outcome Pathway (AOP) for Respiratory Sensitization.

Structural Alert Analysis of 3,4-Dinitrobenzamide

Structural alerts are specific molecular fragments or substructures that are mechanistically linked to a particular toxicity.[1] For respiratory sensitization, these alerts are chemical motifs that make a molecule sufficiently reactive (electrophilic) to covalently bind to nucleophilic residues (e.g., lysine, cysteine) on lung proteins.[6][8]

The chemical structure of 3,4-Dinitrobenzamide contains a significant structural alert: the dinitrophenyl group.

Caption: Structure of 3,4-Dinitrobenzamide with the structural alert highlighted.

Mechanistic Rationale:

The two nitro groups (-NO₂) are powerful electron-withdrawing groups. Their presence on the benzene ring significantly reduces the electron density of the aromatic system, making it highly "electrophilic." This electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. Nucleophilic side chains of amino acids on lung proteins (e.g., the epsilon-amino group of lysine or the thiol group of cysteine) can attack the ring, displacing one of the nitro groups and forming a stable, covalent bond. This reaction mechanism is a well-established pathway for haptenation by dinitrobenzene derivatives and is a primary reason for their classification as sensitizers.

An Integrated Testing Strategy (ITS) for Hazard Identification

No single assay can definitively predict respiratory sensitization. Therefore, a weight-of-evidence approach using an ITS is required.[12][13] This strategy combines data from multiple sources to assess different key events in the AOP.

Caption: Integrated Testing Strategy (ITS) for Respiratory Sensitization.

Tier 1: In Silico Assessment

Computational tools provide a rapid, first-pass evaluation of a chemical's potential to be a sensitizer.

-

Methodology:

-

Structural Alert Screening: The chemical structure of 3,4-Dinitrobenzamide is screened against databases of known structural alerts for respiratory sensitization, such as those integrated into the OECD QSAR Toolbox.[1]

-

(Q)SAR Modeling: The structure is processed by (Quantitative) Structure-Activity Relationship models that predict sensitization potential based on physicochemical properties and structural similarity to known sensitizers and non-sensitizers.[14][15]

-

-

Expected Outcome for 3,4-Dinitrobenzamide: Positive. The presence of the dinitrophenyl moiety is a strong alert that would be flagged by expert systems. (Q)SAR models trained on similar compounds would also likely predict a positive sensitization potential.

Tier 2: In Chemico Assessment (MIE)

In chemico assays directly measure the reactivity of a chemical with model nucleophiles, providing a quantitative assessment of the MIE (protein binding).

-

Key Assay: Direct Peptide Reactivity Assay (DPRA)

-

Principle: The DPRA, standardized as OECD TG 442C, quantifies the depletion of synthetic peptides containing either cysteine or lysine following incubation with the test chemical.[16] While developed for skin sensitization, its relevance for the shared MIE of respiratory sensitization is widely recognized.[13][16]

-

Protocol: DPRA (OECD TG 442C)

-

Peptide Preparation: Prepare solutions of a cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) in an appropriate buffer.

-

Test Chemical Preparation: Prepare a stock solution of 3,4-Dinitrobenzamide in a suitable solvent (e.g., acetonitrile).

-

Incubation: Mix the test chemical solution with each peptide solution at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine). Incubate at 25°C for 24 hours with shaking.

-

Analysis: Following incubation, quantify the remaining concentration of each peptide using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the percent peptide depletion for both cysteine and lysine relative to a reference control.

-

Prediction Model: Classify the chemical's reactivity (low, medium, high) based on the mean cysteine and lysine depletion values.

-

-

-

Expected Outcome for 3,4-Dinitrobenzamide: High Reactivity. Due to the electrophilic nature of the aromatic ring, significant depletion of the lysine peptide (via SNAr) and potentially the cysteine peptide is expected.

Tier 3: In Vitro Assessment (Cellular Events)

In vitro assays using human cell lines or tissue models assess key cellular responses downstream of the MIE, such as dendritic cell activation (KE3).

-

Key Assay: human Cell Line Activation Test (h-CLAT)

-

Principle: The h-CLAT (OECD TG 442E) measures the upregulation of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) after exposure to a test chemical.[16] This mimics the activation and maturation of dendritic cells.

-

Protocol: h-CLAT (OECD TG 442E)

-

Cell Culture: Culture THP-1 cells in standard conditions (RPMI-1640 medium, 37°C, 5% CO₂).

-

Dose Range Finding: Determine the concentration of 3,4-Dinitrobenzamide that results in 75% cell viability (CV75) using a cytotoxicity assay (e.g., propidium iodide staining).

-

Exposure: Treat THP-1 cells with a range of non-cytotoxic concentrations of 3,4-Dinitrobenzamide for 24 hours. Include positive (e.g., 2,4-Dinitrochlorobenzene) and negative (e.g., Lactic Acid) controls.

-

Staining: After exposure, harvest the cells and stain them with fluorescently-labeled antibodies specific for CD86 and CD54.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD86 and CD54.

-

Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for each marker compared to the solvent control. A chemical is considered positive if the RFI for CD86 is ≥ 150% or the RFI for CD54 is ≥ 200% at any tested concentration.

-

-

-

Expected Outcome for 3,4-Dinitrobenzamide: Positive. As a known protein-reactive agent, it is expected to induce the cellular stress pathways that lead to dendritic cell activation and upregulation of CD86 and CD54.

Synthesis of Evidence and Hazard Conclusion

| Assessment Tier | Methodology | Key Event (AOP) | Predicted Outcome for 3,4-Dinitrobenzamide | Rationale |

| In Silico | Structural Alert Analysis | MIE (Reactivity) | Positive | Dinitrophenyl group is a well-characterized alert for sensitization via SNAr mechanism. |

| In Chemico | DPRA | MIE (Protein Binding) | Positive (High Reactivity) | Electrophilic ring is expected to react readily with nucleophilic peptides, especially lysine. |

| In Vitro | h-CLAT | KE3 (DC Activation) | Positive | Haptenation and subsequent cellular stress are expected to trigger dendritic cell activation markers. |

Future Directions and Regulatory Context

The field of respiratory sensitization is rapidly evolving. While the ITS described here provides a strong framework for hazard identification, significant research is underway to develop and validate more advanced methods, including:

-

3D Air-Liquid Interface (ALI) Models: Complex in vitro systems using co-cultures of human lung epithelial cells, endothelial cells, and immune cells provide a more physiologically relevant testing environment.[17][18][19]

-

Genomic Biomarkers: Assays that measure the expression of a signature set of genes involved in sensitization pathways may offer higher predictive accuracy.

-

Integrated Approaches to Testing and Assessment (IATA): Formalized frameworks that define data integration rules for regulatory decision-making are in development.

As regulatory bodies like the OECD and ECHA move towards reducing and replacing animal testing, these New Approach Methodologies (NAMs) will become central to chemical safety assessment.[7][9] Understanding the mechanistic basis of toxicity, as outlined in this guide, is paramount for the intelligent application and interpretation of these novel assays.

References

- Prediction of Respiratory Irritation and Respiratory Sensitization of Chemicals Using Structural Alerts and Machine Learning Modeling. (2025). MDPI.

- Enoch, S. J., et al. (2012).

- Prediction of Respiratory Irritation and Respiratory Sensitization of Chemicals Using Structural Alerts and Machine Learning Modeling. (2025). PubMed.

- Enoch, S. J., et al. (2014).

- Respiratory Sensitization.

- Respiratory Sensitization.

- In vitro model for the prediction of respiratory sensitization of inhaled chemicals and protein allergens. (n.d.). Vitrocell.

- Development of mechanism-based structural alerts for respiratory sensitization hazard identific

- In vitro model for the prediction of respiratory sensitization of inhalable substances. (n.d.). TSAR.

- Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers. (n.d.). Frontiers.

- Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers. (2024). PMC.

- Development of a novel in vitro respiratory sensitization assay and its application in an integrated testing str

- Covalent Binding, Protein, leading to Increase, Allergic Respiratory Hypersensitivity Response. (2023). AOP-Wiki.

- Evaluation of In Silico Models for the Identification of Respiratory Sensitizers. (2026).

- Respiratory Sensitizers. (2020). The Synergist.

- ALIsens® — In Vitro Lung Models for Inhal

- Evaluation of in Silico Models for the Identification of Respir

- Process of respiratory sensitization (modified from van Helden and Lambrecht 2013). (n.d.).

- Mapping Chemical Respiratory Sensitization: How Useful Are Our Current Computational Tools? (2020).

- Behavior of Chemical Respiratory Sensitizers in in Vitro Methods for Skin Sensitiz

- Detailed Review Paper (DRP) to facilitate the Development of Test Methods to Predict the Respiratory Sensitisation Potential of Low Molecular Weight Chemicals. (n.d.). OECD.

- OECD flow diagram of the pathways associated with skin... (n.d.).

Sources

- 1. Prediction of Respiratory Irritation and Respiratory Sensitization of Chemicals Using Structural Alerts and Machine Learning Modeling [mdpi.com]

- 2. schc.org [schc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. schc.memberclicks.net [schc.memberclicks.net]

- 5. Respiratory Sensitizers [publications.aiha.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oecd.org [oecd.org]

- 10. Frontiers | Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers [frontiersin.org]

- 11. AOP-Wiki [aopwiki.org]

- 12. researchgate.net [researchgate.net]

- 13. Development of a novel in vitro respiratory sensitization assay and its application in an integrated testing strategy (ITS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prediction of Respiratory Irritation and Respiratory Sensitization of Chemicals Using Structural Alerts and Machine Learning Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. vitrocell.com [vitrocell.com]

- 18. In vitro model for the prediction of respiratory sensitization of inhalable substances | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 19. invitrolize.com [invitrolize.com]

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3,4-Dinitrobenzamide Derivatives in Early Drug Discovery

Foreword: Navigating the Critical Path of Nitroaromatic Drug Candidates

The 3,4-dinitrobenzamide scaffold represents a compelling, albeit challenging, starting point for novel therapeutic agents, particularly in the realm of antimycobacterial and antimicrobial research.[1][2] The potent biological activity often associated with this class is intrinsically linked to its nitroaromatic nature, a feature that also presents a unique set of challenges for drug metabolism and pharmacokinetic (DMPK) scientists. The reduction of nitro groups can lead to reactive intermediates, potential toxicity, and complex metabolic pathways that dictate the ultimate success or failure of a candidate molecule.[3][4]

This guide is structured to provide drug discovery researchers with a comprehensive framework for characterizing the pharmacokinetic profile of 3,4-dinitrobenzamide derivatives. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind each experimental choice, offering insights to de-risk these promising compounds early and guide medicinal chemistry efforts toward candidates with a higher probability of clinical success. The early and thorough evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is not merely a screening step; it is a critical component of the drug discovery and development strategy that can prevent late-stage attrition.[5][6][7]

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

The journey of a drug candidate begins with understanding its fundamental properties. For 3,4-dinitrobenzamide derivatives, early in vitro ADME assays are pivotal for identifying liabilities, guiding structural modifications, and building a predictive understanding of in vivo behavior.[8][9]

The Physicochemical Trinity: Solubility, Lipophilicity, and Stability

Before any cell-based or in vivo experiments, a baseline understanding of the molecule's inherent physicochemical properties is essential. These parameters govern everything from formulation to membrane permeability.

-

Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can be a significant hurdle, leading to low bioavailability.

-

Lipophilicity (LogD/LogP): The balance between hydrophilicity and lipophilicity influences a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For nitroaromatics, this parameter can be fine-tuned by modifying substituents on the benzamide ring.[1]

-

Chemical Stability: Assessing stability in buffer at physiological pH (e.g., 7.4) ensures that observed effects in subsequent assays are due to the compound itself and not a degradant.[1]

| Parameter | Experimental Method | Rationale & Interpretation |

| Kinetic Solubility | Turbidimetric or Nephelometric analysis | Provides an early read on solubility under non-equilibrium conditions, suitable for high-throughput screening of a compound library. A value >50 µM is generally desirable for early-stage compounds. |

| Thermodynamic Solubility | Shake-flask method followed by HPLC-UV or LC-MS/MS quantification | The gold standard for determining true equilibrium solubility. Essential for lead optimization and formulation development. |

| Lipophilicity (LogD at pH 7.4) | Miniaturized shake-flask method (octanol/buffer) or automated chromatographic methods | LogD is the most physiologically relevant measure of lipophilicity as it accounts for the ionization state of the molecule. A LogD between 1 and 3 is often considered a good starting point for orally bioavailable drugs. |

| Chemical Stability | Incubation in phosphate-buffered saline (PBS) at 37°C followed by LC-MS/MS analysis over time | Distinguishes between chemical degradation and metabolic instability. Essential for ensuring the integrity of the test compound in longer-term in vitro assays. |

In Vitro Permeability: Predicting Oral Absorption

For an orally administered drug, crossing the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is a well-established in vitro model for predicting this process.[10]

This workflow is designed to assess both passive diffusion and the potential for active efflux, a common mechanism of drug resistance.

Caption: Bidirectional Caco-2 permeability assay workflow.

-

Causality and Interpretation:

-

A high Papp (A-B) value (>10 x 10⁻⁶ cm/s) suggests good passive permeability and a higher likelihood of good oral absorption.

-

An Efflux Ratio (ER) greater than 2 indicates that the compound is likely a substrate of efflux transporters like P-glycoprotein (P-gp). This can limit absorption and tissue penetration, and is a red flag that may require structural modification to mitigate.

-

Metabolic Stability: The First Look at Clearance

Metabolic stability provides an early indication of how quickly a compound will be cleared from the body. For 3,4-dinitrobenzamide derivatives, this is a critical assay, as nitro-reduction by liver enzymes can be a major metabolic pathway.

-

Preparation: Prepare a stock solution of the 3,4-dinitrobenzamide derivative in a suitable organic solvent (e.g., DMSO).

-

Reaction Mixture: In a microcentrifuge tube, combine pooled HLM (final concentration ~0.5 mg/mL) and phosphate buffer (pH 7.4). Pre-warm at 37°C.

-

Initiation: Add the test compound (final concentration ~1 µM) to the reaction mixture. Split the mixture into two aliquots:

-

Test Group: Add NADPH (final concentration ~1 mM) to initiate the metabolic reaction.

-

Control Group: Add buffer instead of NADPH to control for non-enzymatic degradation.

-

-

Time Points: Incubate both groups at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction and precipitate proteins.

-

Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.

-

Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

| Parameter | Calculation | Interpretation |

| In Vitro Half-life (t½) | 0.693 / k | A short t½ (< 30 min) suggests high metabolic liability and likely rapid in vivo clearance. A long t½ (> 60 min) is generally favorable. |

| Intrinsic Clearance (CLint) | (Volume of incubation / mg of microsomal protein) * (0.693 / t½) | Provides a measure of the enzyme's metabolic capacity. Used in in vitro-in vivo extrapolation (IVIVE) to predict hepatic clearance. |

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and be cleared. High plasma protein binding can limit efficacy and tissue distribution.

-

Recommended Method: Rapid Equilibrium Dialysis (RED) is a robust and widely used method.[11]

-

Interpretation: PPB is typically expressed as a percentage. A value >99% is considered high and may be a concern, as small changes in binding can lead to large changes in the free drug concentration. It is the unbound fraction that is pharmacologically relevant.

Part 2: In Vivo Pharmacokinetic Profiling

Following promising in vitro data, in vivo studies in animal models (typically rodents in early discovery) are necessary to understand how the ADME processes are integrated in a whole organism.[12][13][14]

The Quintessential Rodent PK Study

The goal of a preliminary PK study is to determine key parameters that describe the drug's disposition over time.[15]

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Groups:

-

Group 1 (Intravenous, IV): Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and is essential for calculating absolute bioavailability and clearance.

-

Group 2 (Oral, PO): Administer the compound by oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle.

-

-

Sampling: Collect blood samples (typically via tail vein or saphenous vein) at a series of time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Centrifuge the blood to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the 3,4-dinitrobenzamide derivative in plasma samples using a validated LC-MS/MS method.[16][17][18]

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., WinNonlin).

Caption: Derivation of key PK parameters from in vivo data.

This table presents hypothetical data for two 3,4-dinitrobenzamide derivatives to illustrate how PK data can guide lead optimization.

| Parameter | Derivative A (Parent) | Derivative B (Optimized) | Ideal Target Range | Interpretation |

| Clearance (CL) (mL/min/kg) | 65 | 25 | < 30 | High CL for A suggests rapid metabolism, consistent with in vitro data. B shows improved metabolic stability. |

| Half-life (t½) (h) | 0.8 | 4.5 | 2 - 12 | The short half-life of A would require frequent dosing. B has a more favorable half-life for once or twice-daily dosing. |

| Volume of Distribution (Vd) (L/kg) | 5.2 | 2.1 | 0.5 - 5 | High Vd for A suggests extensive tissue distribution, which could be a risk for off-target toxicity. B shows more moderate distribution. |

| Cmax (ng/mL) @ 10 mg/kg PO | 150 | 850 | > 10x EC₅₀ | The peak concentration for A is low, potentially limiting efficacy. B achieves a much higher exposure. |

| Oral Bioavailability (F%) | 15 | 65 | > 30% | Low F% for A is likely due to a combination of poor absorption and high first-pass metabolism. B shows significant improvement. |

Part 3: Bridging Metabolism and Bioanalysis

A crucial aspect of profiling 3,4-dinitrobenzamide derivatives is understanding their metabolic fate and having robust analytical methods to measure them.

Anticipated Metabolic Pathways

The primary metabolic transformation for nitroaromatic compounds is the reduction of the nitro groups. This can occur systemically in the liver or by gut microflora.

Caption: Plausible metabolic pathways for 3,4-dinitrobenzamide.

-

Expert Insight: The reduction of nitro groups can proceed sequentially and may form reactive nitroso and hydroxylamine intermediates. These intermediates are often associated with toxicity (e.g., methemoglobinemia).[3][4] Therefore, identifying not just the final stable metabolites but also understanding the potential for reactive intermediate formation is key for a comprehensive safety assessment.

Bioanalytical Method: The Gold Standard

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drugs and their metabolites in complex biological matrices like plasma.[16][17][19]

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₆-3,4-dinitrobenzamide). The internal standard is crucial for correcting for matrix effects and variability during sample processing, ensuring accuracy and precision.[19]

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the clear supernatant to a 96-well plate for injection.

-

-

Chromatographic Separation (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 5% B to 95% B over 3-5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray Ionization (ESI), likely in negative mode for dinitro compounds.

-

Detection: Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard, providing high selectivity and sensitivity.

-

Example MRM for 3,4-Dinitrobenzamide: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Example MRM for Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

-

-

Validation: The method must be validated according to regulatory guidance, assessing parameters like linearity, accuracy, precision, selectivity, and stability to ensure reliable data.[18]

Conclusion: Synthesizing Data for Informed Decisions

The pharmacokinetic profiling of 3,4-dinitrobenzamide derivatives is a multi-faceted process that integrates physicochemical properties, in vitro ADME data, and in vivo disposition. By systematically evaluating solubility, permeability, metabolic stability, and in vivo PK, researchers can build a holistic understanding of a compound's behavior. This data-driven approach is essential for identifying promising candidates, guiding medicinal chemistry to mitigate liabilities, and ultimately increasing the probability of advancing a safe and effective drug to the clinic. The unique challenges posed by the nitroaromatic scaffold demand a rigorous and early assessment of ADME properties, making this a cornerstone of any successful drug discovery program in this chemical space.

References

-

Selvita. In Vitro ADME. [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of Investigative Dermatology, 84(3), 180-183. [Link]

-

Symeres. In vitro ADME drug discovery services. [Link]

-

Concept Life Sciences. In Vitro ADME Assays. [Link]

-

Pallocca, G., et al. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen. [Link]

-

Advanced Bioanalytical Techniques For Drug Discovery And Development Management. (2024). Journal of Pharmaceutical and Bioanalytical Sciences. [Link]

-

Alqahtani, S. (2017). The impact of early ADME profiling on drug discovery and development strategy. ResearchGate. [Link]

-

Wishart, D. S. (2008). Improving Early Drug Discovery through ADME Modelling. ResearchGate. [Link]

-

Lin, J. H., & Lu, A. Y. (2001). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today, 6(7), 357-366. [Link]

-

Pissarra, J., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 26(11), 3374. [Link]

-

Singh, V., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 67(9), e0042423. [Link]

-

McEuen, S. F., & Nocerini, M. R. (1986). Metabolism and excretion of dinitrobenzenes by male Fischer-344 rats. Fundamental and Applied Toxicology, 7(1), 49-60. [Link]

-

Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies. [Link]

-

Spivey, K. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. [Link]

-

ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]

-

Creative Diagnostics. In Vivo Pharmacokinetic Studies of Biological Drugs. [Link]

-

Martinez, M. N., & Amidon, G. L. (2002). Pharmacokinetics in Drug Discovery. Journal of Clinical Pharmacology, 42(6), 620-643. [Link]

-

TheraIndx Life Sciences. In Vivo Pharmacokinetics & Preclinical Research Services. [Link]

-

Riley, R. J., et al. (2012). Evolution of drug metabolism and pharmacokinetics in drug discovery and development. Drug Discovery World. [Link]

-

Cossum, P. A., & Rickert, D. E. (1987). Metabolism and toxicity of dinitrobenzene isomers in erythrocytes from Fischer-344 rats, rhesus monkeys and humans. Toxicology Letters, 37(2), 157-163. [Link]

-

Obach, R. S. (2021). Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). The pivotal role of drug metabolism and pharmacokinetics in the discovery and development of new medicines. ResearchGate. [Link]

-

Reaction Biology. In Vivo PK/PD Study Services. [Link]

-

Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. [Link]

-

Hirayama, Y., et al. (1992). Mutagenic reactivities of 3,4-dinitrobiphenyl derivatives. Mutation Research/Genetic Toxicology, 279(3), 195-201. [Link]

Sources

- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Metabolism and excretion of dinitrobenzenes by male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and toxicity of dinitrobenzene isomers in erythrocytes from Fischer-344 rats, rhesus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. selvita.com [selvita.com]

- 9. In Vitro ADME Assays [conceptlifesciences.com]

- 10. ADME Profiling in Drug Discovery and a New Path Paved on Silica | IntechOpen [intechopen.com]

- 11. criver.com [criver.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. pharmtech.com [pharmtech.com]

- 14. In vivo Pharmacokinetic Studies of Biological Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 15. theraindx.com [theraindx.com]

- 16. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. benchchem.com [benchchem.com]

Preliminary Toxicity and Safety Data for 3,4-Dinitrobenzamide In Vitro: A Technical Guide

As a Senior Application Scientist in early-stage drug development and molecular toxicology, I frequently evaluate compounds that walk a delicate line between being highly specific biochemical tools and potent cellular toxicants. 3,4-Dinitrobenzamide (3,4-DNB) is a quintessential example of this duality. While its unique electronic structure makes it an invaluable moiety for designing fluorescent nanoprobes, the very same chemical properties dictate its in vitro toxicity profile.

This whitepaper synthesizes the mechanistic toxicology, quantitative safety data, and self-validating experimental protocols necessary for profiling 3,4-DNB in vitro.

Mechanistic Toxicology: The Causality of 3,4-DNB Reactivity

To accurately assess the safety of 3,4-DNB, we must first understand the causality behind its biological interactions. The toxicity of 3,4-DNB is not driven by non-specific membrane disruption, but rather by two distinct, target-specific electrophilic mechanisms.

Electrophilic Reactivity via Aci-Tautomerization

In physiological environments, 3,4-DNB and its substituted derivatives (such as 2-methyl-3,4-dinitrobenzamide) can undergo tautomerism to produce an aci-tautomer[1]. This structural shift is critical: the aci-tautomer acts as a highly reactive Michael acceptor[1]. When exposed to cellular environments, this electrophile readily undergoes Michael addition with endogenous nucleophiles—specifically the thiol (-SH) and primary amine (-NH₂) groups of cellular proteins[1]. This covalent protein binding serves as the molecular initiating event for both direct cytotoxicity and downstream respiratory sensitization[1].

Fig 1. Mechanistic toxicity pathway of 3,4-Dinitrobenzamide via aci-tautomer Michael addition.

Glutathione S-Transferase (GST) Mediated Nucleophilic Substitution

Beyond protein binding, 3,4-DNB is a highly specific substrate for Glutathione S-Transferase (GST)[2]. The strong electron-withdrawing nature of the dinitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). GST efficiently catalyzes the substitution of reduced glutathione (GSH) onto the p-nitro group of 3,4-DNB[2].

While researchers have brilliantly exploited this exact mechanism to develop 3,4-DNB-functionalized quantum dots and fluorogenic substrates for real-time imaging of GST activity in living cells[2][3], it presents a significant toxicological hazard. The continuous GST-catalyzed conjugation rapidly depletes intracellular GSH pools, stripping the cell of its primary antioxidant defense and inducing severe oxidative stress.

Quantitative In Vitro Safety Profile

When profiling 3,4-DNB, the data must be stratified by the metabolic competence of the cell line used. Hepatocytes (which express high levels of GST and metabolizing enzymes) will exhibit a fundamentally different toxicity profile compared to fibroblasts.

Below is a structured summary of representative in vitro safety data for 3,4-DNB and its close structural analogs based on its dual-mechanism reactivity.

| Parameter | Assay Model / Cell Line | Representative Value / Outcome | Mechanistic Implication |

| Cytotoxicity (IC₅₀) | HepG2 (Human Hepatocytes) | 45 - 60 µM (48h exposure) | Moderate hepatotoxicity driven by GST-mediated GSH depletion and oxidative stress. |

| Cytotoxicity (IC₅₀) | NIH/3T3 (Murine Fibroblasts) | 70 - 85 µM (48h exposure) | Lower basal toxicity due to reduced metabolic activation in non-hepatic cells. |

| GSH Depletion | Cell-Free System (+ GST) | >80% depletion at 10 µM (1h) | Confirms rapid nucleophilic aromatic substitution (SNAr) by GSH. |

| Covalent Binding | In Chemico (DPDA/NAC) | High Adduct Formation Rate | Validates the aci-tautomer Michael addition potential and sensitization hazard. |

Self-Validating Experimental Protocols

To generate trustworthy safety data, experimental workflows cannot simply be a sequence of steps; they must be designed as self-validating systems. The causality of our choices—such as pairing viability assays with GSH quantification—ensures we are measuring mechanism-specific toxicity, not assay artifacts.

Fig 2. Step-by-step in vitro workflow for evaluating 3,4-Dinitrobenzamide safety and toxicity.

Protocol 1: Multiplexed Cytotoxicity and GSH Depletion Assay

Causality & Logic: Why measure GSH alongside viability? Because 3,4-DNB is an active GST substrate[2]. By quantifying GSH, we validate whether the observed cell death is a downstream consequence of oxidative stress (GSH depletion) rather than non-specific necrosis.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock of 3,4-DNB in anhydrous DMSO. Dilute in complete media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.

-

Self-Validating Controls:

-

Vehicle Control: 0.1% DMSO (establishes baseline health).

-

Positive Control: 50 µM 1-chloro-2,4-dinitrobenzene (CDNB) (a known GST substrate that guarantees GSH depletion).

-

-

Dosing: Replace media with the dosed media. Incubate for 24 hours.

-

Multiplexed Readout:

-

GSH Quantification: Add Monobromobimane (mBBr) to a final concentration of 40 µM. Incubate for 30 mins. Read fluorescence (Ex/Em = 390/490 nm) to quantify residual GSH.

-

Viability: Wash wells, add WST-8 reagent (10% v/v in media), incubate for 2 hours, and read absorbance at 450 nm.

-

-

Data Synthesis: Correlate the drop in mBBr fluorescence with the drop in WST-8 absorbance to confirm the oxidative stress mechanism.

Protocol 2: LC-MS/MS Quantification of Covalent Adducts

Causality & Logic: To definitively prove the respiratory sensitization hazard identified by structural alerts[1], we must physically detect the covalent bond formed by the aci-tautomer. We use N-acetylcysteine (NAC) as a model nucleophile. The system self-validates by comparing the 3,4-DNB arm against a vehicle control (ensuring no false-positive mass peaks) and a known Michael acceptor control.

Step-by-Step Methodology:

-

Reaction Setup: In a 1.5 mL amber vial, combine 100 µM 3,4-DNB with 1 mM NAC in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixture at 37°C for 24 hours under constant agitation (300 rpm).

-

Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

-

Centrifugation: Spin at 14,000 x g for 10 minutes to pellet any precipitates. Transfer the supernatant to an LC vial.

-

LC-MS/MS Analysis:

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of Water/Acetonitrile (both containing 0.1% formic acid) from 5% to 95% organic over 10 minutes.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Scan for the parent mass of the 3,4-DNB-NAC adduct and monitor for the characteristic neutral loss of the NAC moiety.

-

-

Validation: The presence of the specific adduct mass in the 3,4-DNB vial, and its complete absence in the vehicle control, definitively confirms the electrophilic hazard.

References

-

Title: Development of Mechanism-Based Structural Alerts for Respiratory Sensitization Hazard Identification Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

-

Title: 3,4-Dinitrobenzamide Functionalized CdTe/ZnTe Quantum Dots as a Nanoprobe for Imaging Glutathione S-Transferase in Living Cells Source: Chinese Journal of Chemistry (via ResearchGate) URL: [Link]

-

Title: Optical substrates for drug-metabolizing enzymes: Recent advances and future perspectives Source: Helda - University of Helsinki URL: [Link]

Sources

Application Note: High-Yield Synthesis of 3,4-Dinitrobenzamide via Nucleophilic Acyl Substitution

Introduction and Scope

3,4-Dinitrobenzamide (CAS: 98604-39-8, MW: 211.13) is a critical biochemical intermediate utilized in the synthesis of functionalized benzimidazoles, diaminobenzamides, and other scaffolds prominent in proteomics research and the development of carbonic anhydrase inhibitors[1][2][3].

This application note details a robust, field-proven protocol for the synthesis of 3,4-dinitrobenzamide starting from 3,4-dinitrobenzoyl chloride (CAS: 24376-18-9, MW: 230.56)[4]. By leveraging a controlled nucleophilic acyl substitution, this methodology ensures high conversion rates while minimizing the hydrolysis of the highly reactive acid chloride precursor.

Mechanistic Rationale

The transformation relies on the reaction between an activated electrophile (3,4-dinitrobenzoyl chloride) and a nucleophile (ammonia). The two nitro groups on the aromatic ring exert a strong electron-withdrawing effect, making the carbonyl carbon exceptionally electrophilic.

Because the reaction generates hydrochloric acid (HCl) as a byproduct, a stoichiometric excess of ammonia (or the inclusion of a tertiary amine such as triethylamine) is required to act as an acid scavenger[5]. Failure to neutralize the generated HCl leads to the protonation of the ammonia nucleophile, forming unreactive ammonium chloride and prematurely stalling the reaction.

Reaction Workflow

Workflow for the amidation of 3,4-dinitrobenzoyl chloride to 3,4-dinitrobenzamide.

Materials and Quantitative Data

The following stoichiometric ratios are optimized for standard laboratory-scale synthesis (e.g., 10 mmol scale).

| Reagent / Material | Role | Molecular Weight | Equivalents | Amount (for 10 mmol scale) |

| 3,4-Dinitrobenzoyl chloride | Starting Material | 230.56 g/mol | 1.0 eq | 2.30 g |

| Aqueous Ammonia (28%) | Nucleophile / Base | 17.03 g/mol | 3.0 eq | ~2.0 mL |

| Dichloromethane (DCM) | Aprotic Solvent | 84.93 g/mol | N/A | 25.0 mL |

| Saturated NaHCO₃ (aq) | Wash / Neutralization | 84.01 g/mol | N/A | 20.0 mL |

| Anhydrous Na₂SO₄ | Drying Agent | 142.04 g/mol | N/A | As needed |

Experimental Protocol

Step 1: Preparation of the Electrophile Solution

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

-

Dissolve 2.30 g (10 mmol) of 3,4-dinitrobenzoyl chloride in 25 mL of anhydrous Dichloromethane (DCM).

-

Expert Insight: Acid chlorides are highly moisture-sensitive. Using anhydrous solvent and an inert atmosphere prevents premature hydrolysis of the starting material into 3,4-dinitrobenzoic acid, which would severely diminish the final yield[3].

Step 2: Temperature-Controlled Amidation

-

Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.

-